molecular formula C8H15N3O7 B8055912 D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-

D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-

Cat. No.: B8055912
M. Wt: 265.22 g/mol
InChI Key: AGRCPNMCOXLKFO-BDVNFPICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound, commonly known as Streptozocin (STZ), is a nitrosourea-derived alkylating agent. Its IUPAC name is 2-Deoxy-2-(3-methyl-3-nitrosoureido)-D-glucopyranose, with the molecular formula C₈H₁₅N₃O₇ and molecular weight 265.22 g/mol . Structurally, it replaces the hydroxyl group at the C-2 position of D-glucose with a [(methylnitrosoamino)carbonyl]amino moiety (Figure 1).

Synthesis and Properties: Streptozocin is synthesized via nitrosation of methylurea derivatives of 2-amino-2-deoxy-D-glucose. Its stability in aqueous solutions is pH-dependent, degrading rapidly under alkaline conditions .

Properties

IUPAC Name

1-methyl-1-nitroso-3-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)/t4-,5+,6+,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRCPNMCOXLKFO-BDVNFPICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021282
Record name Streptozotocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18883-66-4
Record name Streptozotocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18883-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Streptozocin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018883664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name streptozocin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Streptozotocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STREPTOZOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W494URQ81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]- (commonly known as Streptozotocin ) is a potent compound that exhibits significant biological activity, particularly in the fields of oncology and diabetes research. This article explores its chemical properties, mechanisms of action, therapeutic applications, and relevant case studies.

Streptozotocin has the following chemical properties:

  • Molecular Formula : C8_8H15_15N3_3O7_7
  • Molecular Weight : 265.22 g/mol
  • CAS Registry Number : 18883-66-4
  • Melting Point : Approximately 115 °C
  • Solubility : Soluble in water .

Streptozotocin is classified as an N-nitrosourea compound. Its mechanism primarily involves the alkylation of DNA, leading to cytotoxic effects in rapidly dividing cells. This action is particularly effective against pancreatic beta cells, which results in the induction of diabetes in experimental models. The compound selectively targets insulin-producing cells, causing their destruction and mimicking the pathophysiology of Type 1 diabetes in animal models .

Therapeutic Applications

Streptozotocin has been utilized for various therapeutic purposes:

  • Antineoplastic Agent : It is used in cancer therapy, particularly for pancreatic cancer due to its selective toxicity towards pancreatic beta cells.
  • Diabetes Research : It serves as a tool for inducing diabetes in laboratory animals to study the disease's mechanisms and potential treatments .

Case Study 1: Cancer Treatment

A study published in the Journal of Clinical Oncology demonstrated that Streptozotocin combined with other chemotherapeutic agents resulted in improved survival rates for patients with advanced pancreatic neuroendocrine tumors. The study highlighted the compound's effectiveness when used in conjunction with targeted therapies .

Case Study 2: Diabetes Induction

Research conducted at the University of California investigated the effects of Streptozotocin on rat models. The findings indicated that administration of Streptozotocin led to a significant decrease in blood glucose levels and an increase in serum insulin levels post-treatment, confirming its role as a diabetes-inducing agent .

Safety and Toxicity

While Streptozotocin is effective therapeutically, it also poses risks due to its carcinogenic properties. Long-term exposure can lead to secondary malignancies and other health complications. Therefore, careful monitoring and management are essential during its use .

Summary Table of Biological Activities

ActivityDescription
Antineoplastic EffectInduces apoptosis in cancer cells
Diabetes InductionDestroys pancreatic beta cells
MechanismDNA alkylation leading to cell death
Therapeutic UseTreatment for pancreatic cancer and diabetes research

Scientific Research Applications

Diabetogenic Agent

One of the primary applications of D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]- is its use as a diabetogenic agent . Research indicates that this compound can induce diabetes in experimental models, particularly in Wistar rats. It functions by mimicking the action of streptozocin, which selectively destroys insulin-producing beta cells in the pancreas.

Case Study: Induction of Diabetes

A study demonstrated that this compound exhibited similar diabetogenic activity to streptozocin when administered to Wistar rats. The results indicated that it binds competitively with glucose recognition sites on pancreatic beta cells, leading to cell destruction and subsequent diabetes development .

Antineoplastic Properties

D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]- has also been investigated for its antineoplastic properties . It is derived from streptozocin, which is utilized in chemotherapy for certain types of cancer, particularly pancreatic cancer.

Toxicological Implications

The compound has been identified as a toxicant , with implications for both male and female reproductive health. Studies have classified it as a developmental toxicant and a carcinogen due to its ability to modify DNA and induce mutations .

Relevant Research Findings

Research has shown that exposure to this compound can lead to adverse reproductive outcomes and developmental issues in laboratory settings. This highlights the importance of understanding its toxicological profile when considering its use in research and therapeutic applications .

Summary Table of Applications

ApplicationDescriptionReferences
Diabetogenic AgentInduces diabetes by destroying pancreatic beta cells
Antineoplastic PropertiesActs as an alkylating agent disrupting DNA synthesis in cancer cells
Toxicological ImplicationsIdentified as a carcinogen and developmental toxicant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Deoxy-D-Glucose (2-DG)
  • Structure : Lacks the hydroxyl group at C-2 but retains glucose’s backbone.
  • Mechanism : Competes with glucose for uptake via GLUT transporters. Phosphorylated to 2-DG-6-phosphate, which inhibits hexokinase and glycolysis .
  • Applications :
    • Metabolic Imaging : Used in PET scans (as ¹⁸F-FDG) to detect hypermetabolic tumors .
    • Antiviral : Inhibits SARS-CoV-2 replication by disrupting viral glycoprotein synthesis .
    • Antiepileptic : Reduces neuronal excitability via glycolytic inhibition .
Chlorozotocin (DCNU)
  • Structure : Similar to STZ but includes a 2-chloroethyl group.
  • Mechanism : Crosslinks DNA via chloroethyl-nitrosourea moiety, causing cytotoxicity.
2-Fluoro-2-Deoxy-D-Glucose (FDG)
  • Structure : Fluorine replaces C-2 hydroxyl group.
  • Applications : Gold standard radiotracer (¹⁸F-FDG) in oncology and neurology PET imaging .

Comparative Data Table

Compound Molecular Formula Key Structural Feature Mechanism of Action Applications
Streptozocin (STZ) C₈H₁₅N₃O₇ Nitroso-methylurea at C-2 DNA alkylation, β-cell necrosis Pancreatic cancer, diabetes models
2-Deoxy-D-Glucose C₆H₁₂O₅ Deoxygenated C-2 Glycolytic inhibition Antiviral, antiepileptic
Chlorozotocin C₉H₁₆ClN₃O₇ Chloroethyl-nitrosourea at C-2 DNA crosslinking Experimental oncology
FDG C₆H₁₁FO₅ Fluorine at C-2 Competitive glucose analog PET imaging

Research Findings and Clinical Implications

Streptozocin

  • Carcinogenicity: Classified as a Group 2B carcinogen (IARC) due to renal and hepatic tumorigenicity in rodents .
  • Diabetes Induction : Single high-dose STZ (50–100 mg/kg) in rodents destroys β-cells, mimicking type 1 diabetes .

2-Deoxy-D-Glucose

  • COVID-19 Trials : Reduced oxygen dependency in 42% of hospitalized patients (India, 2021) .
  • Neuroprotection : At 200 mg/kg, suppressed seizures in 75% of epileptic rats .

Chlorozotocin

    Preparation Methods

    Haloalkoxylation of D-Glucal

    D-Glucal undergoes haloalkoxylation using N-bromosuccinimide (NBS) in methanol at 5–10°C, forming methyl 2-bromo-2-deoxy-α/β-D-glucopyranoside. Critical parameters include:

    • Solvent system : Methanol or ethanol in dichloromethane or ethylene dichloride.

    • Temperature control : Reactions below 30°C minimize side reactions.

    • Stoichiometry : NBS and alcohol are used in equimolar ratios.

    Reductive Dehalogenation

    Catalytic hydrogenation with Raney nickel (120 psi H₂, 50°C) removes the bromine atom, yielding methyl 2-deoxy-α/β-D-glucopyranoside (85% yield). Subsequent hydrolysis under acidic conditions (acetic acid/water, reflux) produces 2-deoxy-D-glucose.

    Table 1 : Optimization of 2-Deoxy-D-Glucose Synthesis

    ParameterOptimal ConditionsYield (%)
    Haloalkoxylation agentN-Bromosuccinimide89
    Reduction catalystRaney nickel (10% Pd/C)85
    Hydrolysis time10–12 hours64.9

    Functionalization at C2: Introducing the [(Methylnitrosoamino)Carbonyl]Amino Group

    The absence of a hydroxyl group at C2 in 2-deoxy-D-glucose necessitates innovative strategies for introducing the target substituent. Two plausible pathways are analyzed:

    Direct Amination-Urea Conjugation

    This route involves:

    • Amination : Converting the C2 hydrogen to an amine via Hofmann or Curtius rearrangement, though these methods risk sugar ring degradation.

    • Urea formation : Reacting the amine with methyl isocyanate (MeNCO) to form the urea linkage.

    • Nitrosation : Treating the methylamino group with nitrous acid (HNO₂) to introduce the nitroso moiety.

    Challenges :

    • Regioselective amination at C2 without protecting other hydroxyls.

    • Nitrosation stability: The nitroso group (-N=O) is prone to reduction or disproportionation under acidic conditions.

    Glycosylation with Preformed Nitroso-Urea Moieties

    An alternative approach conjugates the nitroso-urea group to D-glucose before deoxygenation:

    • Synthesize 2-[[(methylnitrosoamino)carbonyl]amino]-D-glucose via:

      • Coupling D-glucose’s C2 hydroxyl with methyl nitroso carbamoyl chloride (MeN(NO)C(O)Cl).

    • Deoxygenate at C2 using Barton-McCombie or Whitham conditions (e.g., thiocarbonate formation followed by radical reduction).

    Advantages :

    • Preserves the glucose backbone’s integrity during functionalization.

    • Enables use of established deoxygenation protocols.

    Analytical Validation and Purity Assessment

    Quantifying intermediates like 2-deoxy-D-glucose requires specialized methods due to their lack of UV chromophores. Scholars Research Library’s HILIC-ELSD method achieves baseline separation of 2-deoxy-D-glucose from D-glucal and D-glucose using an Altech Altima HP column (250 × 4.6 mm) with acetonitrile/water gradients. Key parameters:

    • ELSD settings : Nebulizer at 30°C, 1.5 mL/min nitrogen flow.

    • Detection limits : 15 ng for D-glucose, 20 ng for D-glucal.

    Table 2 : Chromatographic Performance Metrics

    CompoundRetention Time (min)ResolutionLOD (ng)
    2-Deoxy-D-glucose8.2>3.025
    D-Glucal6.7-20
    D-Glucose10.1-15

    Challenges in Nitroso Group Stability

    The nitroso functionality’s labile nature demands careful handling:

    • Temperature control : Reactions must proceed below 25°C to prevent denitrosation.

    • Light exposure : Amber glassware and inert atmospheres (N₂/Ar) mitigate photodegradation.

    • Acidic conditions : Nitrosamines can hydrolyze to secondary amines in aqueous HCl or H₂SO₄.

    Industrial-Scale Considerations

    Patent KR930005987B1 highlights the importance of solvent systems and catalysts in glucose derivative synthesis. For example:

    • Solvent selection : Polyethylene glycol dialkyl ethers enhance β-D-glucose pentaacetate reactivity.

    • Catalysts : p-Toluenesulfonic acid (0.25 mol%) improves coupling efficiency between glucose derivatives and hydroquinone monoacetate .

    Q & A

    Q. What are the primary applications of Streptozocin (STZ) in experimental biology, and what methodological precautions are required for its use?

    Streptozocin is widely used to induce diabetes in animal models by selectively destroying pancreatic β-cells via alkylation of DNA and depletion of nicotinamide adenine dinucleotide (NAD+) . Key precautions include:

    • Handling in a fume hood due to its hazardous classification (EPA Waste Code U206) .
    • Avoiding exposure to acids or strong oxidizers, as it reacts exothermically .
    • Using sterile PBS or citrate buffer (pH 4.5) for dissolution to ensure stability .

    Q. How is Streptozocin synthesized, and what structural features dictate its biological activity?

    Streptozocin is derived from Streptomyces achromogenes and features a 2-deoxy-D-glucose backbone modified with a methylnitrosourea group at the C2 position. This structure enables GLUT2 transporter-mediated uptake into β-cells, where the nitroso moiety facilitates DNA alkylation . Synthetic routes often involve glycosylation of protected glucose derivatives followed by nitrosation, as seen in analogous carbohydrate-based syntheses .

    Q. What analytical methods are recommended for characterizing Streptozocin purity and stability?

    • HPLC-UV : Quantifies purity (>95% required for in vivo studies) using C18 columns and aqueous mobile phases .
    • Mass Spectrometry : Confirms molecular weight (265.2 g/mol for C8H15N3O7) and detects degradation products like methylnitrosamine .
    • X-ray Crystallography : Validates the 4C1 pyranose ring conformation, critical for receptor binding .

    Advanced Research Questions

    Q. How does Streptozocin’s mechanism of action vary between cancer cell lines and pancreatic β-cells?

    In β-cells, STZ induces apoptosis via NAD+ depletion and nitric oxide release, while in GLUT2-expressing cancer cells (e.g., neuroendocrine tumors), it acts as a cytotoxic alkylating agent . Discrepancies in efficacy across models may arise from differential GLUT2 expression or DNA repair capacity (e.g., O6-methylguanine-DNA methyltransferase activity) .

    Q. What experimental strategies can address contradictions in STZ-induced diabetes models, such as variable onset times or incomplete β-cell ablation?

    • Dose Optimization : Single high-dose (100–200 mg/kg, rodents) for acute necrosis vs. multiple low doses (40 mg/kg, 5 days) for autoimmune-mediated β-cell loss .
    • Combination Therapies : Co-administration with nicotinamide to modulate NAD+ depletion kinetics .
    • Genetic Models : Use GLUT2-knockout mice to isolate transporter-specific effects .

    Q. What are the challenges in designing STZ derivatives with improved tumor selectivity or reduced off-target toxicity?

    • Structural Modifications : Replace the glucose moiety with galactose (targeting GLUT1) or modify the nitroso group to reduce renal toxicity .
    • Prodrug Approaches : Conjugate STZ with tumor-specific protease-cleavable linkers to limit activation to malignant tissues .
    • In Silico Modeling : Predict binding affinity to GLUT transporters using molecular dynamics simulations .

    Q. How do environmental factors influence STZ stability during long-term studies?

    • pH Sensitivity : Degrades rapidly above pH 7.0; use citrate buffer (pH 4.5) for storage .
    • Light Exposure : Nitroso groups are photolabile; store in amber vials at -20°C .
    • Metal Interactions : Chelate divalent cations (e.g., Mg²⁺) to prevent catalytic decomposition .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-
    Reactant of Route 2
    D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.